N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide is a synthetic organic compound with the molecular formula C14H11Cl2N5S. This compound is characterized by the presence of a thiadiazole ring, a cyano group, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with N,N-dimethylformamide dimethyl acetal to introduce the dimethylmethanimidamide group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the thiadiazole ring are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylimidoformamide
- **N’-(5-[1-cyano-2-(2,4-dichlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl)-N,N-dimethyliminoformamide
Uniqueness
N’-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, dichlorophenyl group, and thiadiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H11Cl2N5S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
N'-[5-[1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H11Cl2N5S/c1-21(2)8-18-14-20-19-13(22-14)10(7-17)5-9-3-4-11(15)6-12(9)16/h3-6,8H,1-2H3 |
InChI Key |
LPTWASLJZFPQQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NN=C(S1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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